molecular formula C11H18N2 B094574 4-Diethylamino-o-toluidine CAS No. 148-71-0

4-Diethylamino-o-toluidine

Cat. No.: B094574
CAS No.: 148-71-0
M. Wt: 178.27 g/mol
InChI Key: XBTWVJKPQPQTDW-UHFFFAOYSA-N
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Description

4-Diethylamino-o-toluidine is an organic compound with the molecular formula C11H18N2. It is also known as this compound. This compound is a derivative of benzenediamine, where the amino groups are substituted with diethyl and methyl groups. It is used in various chemical processes and has applications in different industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Diethylamino-o-toluidine can be synthesized through several methods. One common method involves the alkylation of 1,4-benzenediamine with diethyl sulfate and methyl iodide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of hydrogen atoms with diethyl and methyl groups.

Industrial Production Methods

In industrial settings, the production of 1,4-benzenediamine, N4,N4-diethyl-2-methyl- often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Diethylamino-o-toluidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Diethylamino-o-toluidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-benzenediamine, N4,N4-diethyl-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The diethyl and methyl substitutions influence its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenediamine, N,N-diethyl-: Similar structure but lacks the methyl group.

    1,4-Benzenediamine, 2-methyl-: Similar structure but lacks the diethyl groups.

    4-Amino-N,N-diethyl-m-toluidine: Another derivative with similar functional groups.

Uniqueness

4-Diethylamino-o-toluidine is unique due to the presence of both diethyl and methyl substitutions on the benzenediamine core. This unique substitution pattern imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.

Properties

IUPAC Name

4-N,4-N-diethyl-2-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H18N2/c1-4-13(5-2)10-6-7-11(12)9(3)8-10/h6-8H,4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTWVJKPQPQTDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2051-79-8 (mono-hydrochloride), 24828-38-4 (unspecified hydrochloride)
Record name 3-Methyl-N,N-diethyl-p-phenylenediamine
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DSSTOX Substance ID

DTXSID7043879
Record name 3-Methyl-4-amino-N,N-diethylaniline
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless crystalline solid; [Kodak MSDS]
Record name CD-2
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CAS No.

148-71-0
Record name 2-Amino-5-(diethylamino)toluene
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Record name 3-Methyl-N,N-diethyl-p-phenylenediamine
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Record name 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-
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Record name 3-Methyl-4-amino-N,N-diethylaniline
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Record name 4-diethylamino-o-toluidine
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Record name 4-(DIETHYLAMINO)-2-METHYLANILINE
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Synthesis routes and methods I

Procedure details

Into the mixture comprising 0.78 g of Comparative Coupler (C-2), 0.80 g of N-ethyl-N-(β-methanesulfonamidoethyl)-3-methyl-4-aminoaniline sulfate, 3.75 g of sodium carbonate, 60 ml of chloroform and 50 ml of water, a solution of 10 ml of water having dissolved therein 1.65 g of ammonium persulfate was gradually added with stirring at room temperature. After stirring the reaction solution for one hour, a chloroform layer was separated and the reaction solution was subjected to purification through silica gel column chromatography to obtain Azomethine Dye (CD-2). Further, Azomethine Dyes (D-1) to (D-4) were synthesized using the couplers of the present invention in place of Coupler (C-2). ##STR5##
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step One
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60 mL
Type
reactant
Reaction Step One
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Quantity
10 mL
Type
solvent
Reaction Step One
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Quantity
50 mL
Type
solvent
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Name
ammonium persulfate
Quantity
1.65 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

22g of 4-acetamino-3-methyl-(N,N-diethyl)aniline were dissolved in 30g of 50% sulfuric acid and stirred and reacted for 5 hours at 80° to 100° C. Then, after 50g of water had been added thereto, the reaction mixture was neutralized with 30% sodium hydroxide and extracted with 150ml of benzole. The benzole used was distilled off from the extract to obtain 14.4g of 4-amino-3-methyl-(N,N-diethyl)aniline. The product was distilled for purification under a reduced pressure of 130° C/2mmHg to obtain 13.5g of 4-amino-3-methyl-(N,N-diethyl) aniline. The free amine was dissolved in 100ml of diethyl ether and was converted to the hydrogen chloride salt thereof by introducing dry hydrogen chloride gas into the system. Then, the salt was filtered out and dried to obtain 17.7g of 4-amino-3-metnyl-(N,N-diethyl)aniline hydrochloride.
[Compound]
Name
22g
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Synthesis routes and methods III

Procedure details

To a mixture of 0.73 g of the following coupler for comparison (C-2) (Compound (2) described in U.S. Pat. No. 5,455,149), 0.80 g of N-ethyl-N-(β-methanesulfonamidoethyl)-3-methyl-4-aminoaniline sulfate, 3.75 g of sodium carbonate, 60 ml of THF and 50 ml of water, a solution of 1.45 g of ammonium persulfate dissolved in 10 ml of water was gradually added with stirring at room temperature. After stirring the reaction mixture at 60° C. for 10 minutes, the THF layer was separated and purified by silica gel column chromatography, to obtain a dye for comparison (CD-2) which was a yellow azomethine dye for comparison as shown below.
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60 mL
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ammonium persulfate
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Synthesis routes and methods IV

Procedure details

Into a 250 ml erlenmeyer flask was placed 4 g (11.4 mmoles) of N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-3,5-dimethoxybenzamide, 3.15 g (12.5 mmoles) N2,N2-diethyl-6-methyl-2,5-pyridinediamine dihydrochloride and 100 ml of methanol. A suspension resulted. To this suspension was added 7.84 g (77.5 mmoles) of triethylamine. The suspension became a solution. The reaction flask was cooled via an ice/water bath to about 5° C. While the reaction mixture was cooling, 5.7 g (25 mmoles) of ammonium persulfate was dissolved in 12 mL of water. This solution was added dropwise to the reaction vessel. The mixture got so thick during the addition that an additional 100 ml of methanol needed to be added. After complete addition of the ammonium persulfate, the mixture was stirred at 5° C. for 2½ hours. The solid was collected on a medium sintered glass funnel, rinsed with methanol then 2 times with 45° C. water and finally ligroin and then air dried by sucking air through the funnel overnight. 5.2 g of desired product was collected. The collected product was returned to a 125 ml erlenmeyer flask 75 ml of ethanol was added. The mixture was heated to reflux on a hot plate for 5 minutes and allowed to cool to 45° C. A solid was then collected on a medium sintered glass funnel and dried by sucking air through the funnel overnight. The yield was 4.8 g (85% purified yield) of desired dye, with an absorbance maximum of 630 nm, and an extinction coefficient of 24,565.
Name
N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-3,5-dimethoxybenzamide
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7.84 g
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ammonium persulfate
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5.7 g
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12 mL
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100 mL
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100 mL
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Synthesis routes and methods V

Procedure details

A solution of 2-methyl-4-diethylaminoaniline hydrochloride (95.5 g, 460 mmol) in 200 mL of CH2Cl2 and Na2CO3 (21.6 g, 460 mmol) in 100 mL of water was stirred for 0.5 hr in the presence of a small amount of Na2S2O4 to prevent air oxidation. The layers were separated and the CH2Cl2 layer was dried over K2 CO3, filtered and concentrated to afford free 2-methyl-4-diethylaminoaniline. 1,6-Diisocyanatohexane (75 g, 445 mmol) was taken up in 400 mL of THF. The free phenylenediamine was dissolved in 100 mL of THF and added to the diisocyanatohexane solution via a dropping funnel. The mixture was stirred and then maintained at room temperature overnight. The mixture was filtered, and the filtrate was concentrated, and the remaining solid was washed with petroleum ether and filtered again to provide very pure product. The original precipitate collected was composed of the desired product and bis-protected product. This was taken up in 1 L of THF, refluxed for 15 minutes, then filtered. The filtrate was concentrated to provide a solid, washed with ether, and filtered to provide the desired product. The solid filtered-off after refluxing also contained some of the desired product, however, further isolation was not pursued. Overall yield was 63 g (40%).
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95.5 g
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